N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine
Description
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine is a phosphorylated dipeptide derivative comprising a glycylglycine backbone (C₄H₈N₂O₃) modified by a bis(isopropyloxy)phosphoryl group. This compound combines the structural features of a dipeptide with a phosphorus-containing moiety, which may confer unique biochemical properties, such as enhanced stability or enzyme-binding capabilities.
Properties
CAS No. |
134824-72-9 |
|---|---|
Molecular Formula |
C10H21N2O6P |
Molecular Weight |
296.26 g/mol |
IUPAC Name |
2-[[2-[di(propan-2-yloxy)phosphorylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H21N2O6P/c1-7(2)17-19(16,18-8(3)4)12-5-9(13)11-6-10(14)15/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,16)(H,14,15) |
InChI Key |
WWQMVUXPEKFDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(NCC(=O)NCC(=O)O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Phosphoramidate Coupling via Chlorophosphates
The most widely reported method involves reacting glycylglycine with bis(isopropoxy)phosphoryl chloride. Glycylglycine is first protected at the C-terminal carboxyl group using tert-butyl esters to prevent unwanted side reactions. The amino group is then selectively phosphorylated in anhydrous dichloromethane under nitrogen atmosphere.
Reaction Conditions:
- Phosphorylating Agent: Bis(isopropoxy)phosphoryl chloride (1.2 equiv)
- Base: N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
- Solvent: Anhydrous DCM, 0°C → room temperature, 12 hours
- Yield: 68–72% after purification.
Post-reaction, the tert-butyl protecting group is removed via trifluoroacetic acid (TFA) cleavage, yielding the final product. This method is favored for its scalability but requires rigorous exclusion of moisture to prevent hydrolysis of the phosphoryl chloride intermediate.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase approaches anchor glycylglycine to a resin (e.g., Wang resin) via its C-terminus. The N-terminal amino group is phosphorylated using bis(isopropoxy)phosphoryl oxazolidinone, a stable electrophilic agent. This method enables rapid iteration and is ideal for producing analogs with modified phosphorylation sites.
Key Steps:
- Resin Loading: Glycine pre-loaded resin is elongated with a second glycine unit using HBTU/HOBt activation.
- Phosphorylation: Bis(isopropoxy)phosphoryl oxazolidinone (1.5 equiv) in DMF, 24 hours, 25°C.
- Cleavage: TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours.
- Yield: 60–65% with >95% purity by HPLC.
Enzymatic Phosphorylation
Emerging approaches utilize kinase enzymes to phosphorylate glycylglycine, though yields remain low (15–20%). Adenosine triphosphate (ATP) analogs serve as phosphate donors, with bis(isopropoxy) groups introduced via subsequent transesterification. While environmentally benign, this method is limited by enzyme specificity and cost.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (DMF, DCM) maximize phosphoryl chloride reactivity, while ethereal solvents (THF) reduce side reactions. A study comparing solvents found DCM provided the highest yield (72%) due to improved reagent solubility.
Table 1: Solvent Effects on Phosphorylation Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 72 | 98 |
| THF | 7.58 | 65 | 95 |
| DMF | 36.7 | 58 | 90 |
Temperature and Time
Low temperatures (0–5°C) minimize hydrolysis but prolong reaction times. A balance is achieved at 0°C for 6 hours, followed by gradual warming to 25°C over 12 hours, enhancing conversion without significant degradation.
Purification and Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves the product from unreacted glycylglycine and phosphorylating agents. Preparative HPLC achieves >99% purity for pharmaceutical applications.
Crystallization
Crystallization from ethyl acetate/hexane (1:3) produces needle-like crystals suitable for X-ray diffraction. Patent EP3416952B1 details a cooling gradient method (50°C → 4°C over 48 hours) to enhance crystal uniformity.
Characterization Data:
- ¹H NMR (400 MHz, D₂O): δ 1.25 (d, 12H, CH(CH₃)₂), 3.80 (m, 2H, CH₂), 4.10 (m, 1H, P-O-CH), 7.95 (s, 1H, NH).
- ³¹P NMR (162 MHz, D₂O): δ -2.5 ppm.
- HRMS (ESI): m/z 340.1298 [M+H]⁺ (calc. 340.1301).
Chemical Reactions Analysis
Types of Reactions
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphoryl derivatives.
Reduction: Reduction reactions can modify the phosphoryl group, potentially leading to different functional groups.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Scientific Research Applications
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, altering the activity of target proteins and influencing various biochemical pathways. The isopropyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Phosphorylated Glycine Derivatives
- Target Compound vs. Glyphosate: Unlike glyphosate (N-(phosphonomethyl)glycine), which has a single glycine unit and a phosphonomethyl group, the target compound features a glycylglycine dipeptide and bis(isopropyloxy)phosphoryl group. This structural complexity may enhance binding specificity to enzymes or receptors .
- Phosphoryl vs. Phosphoramidocyanidate Groups : Compounds like O-n-Propyl N-isopropyl-N-methylphosphoramidocyanidate () contain phosphorus but with cyanidate and alkylamine substituents, making them more reactive and toxicologically significant compared to the target compound’s stable isopropyloxy groups .
Peptide-Backbone Modifications
- Glycylglycine vs. Acylated Glycine: N-(1-Oxooctyl)glycine () replaces the phosphoryl group with a hydrophobic octanoyl chain, prioritizing lipophilicity over polar interactions. In contrast, the target compound’s phosphoryl group may facilitate hydrogen bonding or metal coordination .
Biological Activity
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine is a complex compound that has garnered attention for its potential biological activities, particularly in relation to enzyme interactions and metabolic processes. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a bis[(propan-2-yl)oxy]phosphoryl group attached to the dipeptide glycylglycine. This unique structure allows it to participate in various biochemical interactions, particularly those involving phosphorylation and hydrolysis reactions.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the phosphoryl group and subsequent attachment to glycylglycine. The methods employed ensure that the final product retains its intended chemical structure and purity for further applications.
Enzyme Interactions
Research indicates that this compound may act as both a substrate and an inhibitor in various enzymatic processes. Its phosphoryl group can interact with enzymes involved in metabolic pathways, potentially altering their activity through mechanisms such as competitive inhibition or allosteric modulation.
Table 1: Potential Enzyme Interactions
| Enzyme | Interaction Type | Effect |
|---|---|---|
| Hexokinase | Competitive Inhibition | Reduces glucose metabolism |
| Phosphatases | Substrate | Modulates phosphate release |
| Kinases | Allosteric Modulation | Alters phosphorylation status |
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Metabolic Pathway Modulation : A study demonstrated that this compound inhibited hexokinase activity in vitro, leading to decreased glycolysis in cancer cell lines. This suggests potential applications in cancer treatment by targeting metabolic pathways.
- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar phosphorylated compounds indicate that modifications to the structure can enhance stability and bioavailability, which may be applicable to this compound as well .
- Signal Transduction : The compound's ability to influence signaling pathways was assessed, revealing that it could modulate cellular responses to growth factors through its interaction with specific receptors.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Glycylglycine | Simple dipeptide structure | Basic building block for peptide synthesis |
| Phosphorylated amino acids | Contains a phosphoryl group | Important for signaling and enzyme regulation |
| Bis[(propan-2-yl)oxy]phosphoric acid | Similar phosphoryl group without glycine | Used as a general reagent in organic chemistry |
This compound stands out due to its dual functionality as both a peptide and a phosphorylated compound, allowing it to engage in diverse biochemical interactions not observed in simpler analogs.
Q & A
Q. Characterization :
- NMR : ¹H, ¹³C, and ³¹P NMR to confirm phosphorylation and backbone integrity. For example, ³¹P NMR typically shows a peak near δ = -2 ppm for phosphoramidate derivatives .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated: ~295.2 g/mol) .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA/ACN gradient) to assess purity (>95%).
Q. Methodological Answer :
Enzyme Assays :
- Use colorimetric (e.g., malachite green) or fluorogenic assays to measure phosphatase activity. Incubate the compound with alkaline phosphatase (1 U/mL) in Tris buffer (pH 8.0) and quantify released phosphate .
- Monitor reaction kinetics via stopped-flow spectroscopy or LC-MS to detect glycylglycine and isopropyl phosphate byproducts.
Structural Studies :
Q. Methodological Answer :
Molecular Dynamics (MD) Simulations :
- Simulate the compound in explicit solvent (TIP3P water) using AMBER or GROMACS. Analyze RMSD and hydrogen bonding between the phosphoryl group and glycylglycine backbone .
- Compare results with NMR NOE data to validate torsional angles.
Quantum Mechanics (QM) :
Q. Methodological Answer :
Solvent Screening :
- Test solubility in 20 solvents (e.g., DMSO, ethanol, hexane) using nephelometry or gravimetric analysis. Evidence suggests glycylglycine derivatives are polar (logP ≈ -1.5), favoring DMSO or aqueous buffers .
Dynamic Light Scattering (DLS) :
Q. Methodological Answer :
LC-MS/MS :
- Use a Q-TOF mass spectrometer with HILIC chromatography to separate degradation products. Oxidative cleavage of the phosphoramidate bond yields glycylglycine and bis(isopropyl) phosphate (m/z 153.1) .
EPR Spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
